molecular formula C8H14O2 B176483 3-Isopropylcyclobutanecarboxylic acid CAS No. 13363-91-2

3-Isopropylcyclobutanecarboxylic acid

Cat. No.: B176483
CAS No.: 13363-91-2
M. Wt: 142.2 g/mol
InChI Key: SIDXWUAGUXXTNA-UHFFFAOYSA-N
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Description

3-Isopropylcyclobutanecarboxylic acid is an organic compound with the molecular formula C8H14O2. It is a cyclic carboxylic acid featuring a cyclobutane ring substituted with an isopropyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylcyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the hydrolysis of cyclopropyl cyanide, followed by cyclization to form the cyclobutane ring. Another approach involves the reaction of cyclobutanecarboxylic acid derivatives with isopropyl halides under basic conditions to introduce the isopropyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Isopropylcyclobutanecarboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Isopropylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The isopropyl group may affect the compound’s hydrophobicity and steric properties, impacting its overall biological activity .

Comparison with Similar Compounds

  • 2-Methylcyclobutanecarboxylic acid
  • 3-Chlorocyclobutanecarboxylic acid
  • 3-Methylcyclobutanecarboxylic acid
  • 3-Hydroxycyclobutanecarboxylic acid

Comparison: 3-Isopropylcyclobutanecarboxylic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects compared to other similar compounds.

Properties

IUPAC Name

3-propan-2-ylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5(2)6-3-7(4-6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDXWUAGUXXTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158279
Record name Cyclobutanecarboxylic acid, 3-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13363-91-2
Record name Cyclobutanecarboxylic acid, 3-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013363912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropylcyclobutanecarboxylic acid
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3-Isopropylcyclobutanecarboxylic acid
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3-Isopropylcyclobutanecarboxylic acid
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3-Isopropylcyclobutanecarboxylic acid
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3-Isopropylcyclobutanecarboxylic acid
Reactant of Route 6
3-Isopropylcyclobutanecarboxylic acid

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